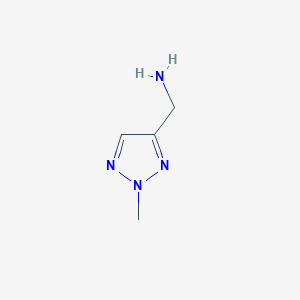
UNII-A6X64T4LZ4
概要
説明
The Unique Ingredient Identifier (UNII) A6X64T4LZ4 is assigned to a specific substance known as THRX-195518 . The UNII is a unique alphanumeric code assigned by the FDA (Food and Drug Administration) and is non-proprietary, free, unique, unambiguous, and nonsemantic . The molecular formula of THRX-195518 is C35H42N4O5 .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChIKey for THRX-195518 is ZVPVPYWMFMUFEZ-UHFFFAOYSA-N . This key can be used in various databases to find more information about the structure of the compound.科学的研究の応用
分析方法開発
“脱アミノヒドロキシレベフェナシン”は、レベフェナシンの短縮新薬承認申請(ANDA)のための分析方法開発、方法バリデーション(AMV)、品質管理(QC)アプリケーション、またはレベフェナシンの商業生産中に使用できます .
COPD治療
レベフェナシンは、“脱アミノヒドロキシレベフェナシン”の代謝産物であり、中等度から重度の慢性閉塞性肺疾患(COPD)の成人における肺機能と患者報告アウトカムの改善における有効性について研究されています .
神経保護の可能性
“THRX-195518”は、SH-SY5Y細胞株におけるグルタミン酸誘発神経毒性に対する神経保護の可能性を有するmGlu2アロステリックモジュレーター候補として同定されています .
特性
IUPAC Name |
1-[[4-[methyl-[2-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]ethyl]carbamoyl]phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O5/c1-37(33(40)28-13-11-26(12-14-28)25-39-19-15-29(16-20-39)34(41)42)23-24-38-21-17-30(18-22-38)44-35(43)36-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,29-30H,15-25H2,1H3,(H,36,43)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVPYWMFMUFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027776 | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909800-36-8 | |
| Record name | THRX-195518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909800368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THRX-195518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6X64T4LZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does THRX-195518 interact with muscarinic receptors compared to revefenacin, and what are the implications of this interaction?
A1: THRX-195518 demonstrates a 10-fold lower binding affinity for the M3 muscarinic receptor compared to revefenacin. [, ] This suggests that THRX-195518 has a significantly weaker ability to block the activity of this receptor subtype. As a result, THRX-195518 is considered to have minimal contribution to the systemic pharmacological effects observed after inhaled revefenacin administration. []
Q2: What is the primary metabolic pathway of revefenacin, and what is the significance of THRX-195518 in this process?
A2: The major metabolic pathway for revefenacin is hydrolysis, leading to the formation of THRX-195518. [] This metabolite is primarily excreted in feces, representing a substantial portion of the administered revefenacin dose. [] While THRX-195518 is a major circulating metabolite, its lower receptor binding affinity suggests limited contribution to revefenacin's overall systemic effects. []
Q3: How does the pharmacokinetic profile of THRX-195518 compare to revefenacin after inhaled administration in patients with COPD?
A3: Following inhaled administration of revefenacin, THRX-195518 is rapidly formed and reaches systemic circulation. [] Both THRX-195518 and revefenacin exhibit linear increases in plasma exposure with increasing doses of revefenacin. [] The metabolite-to-parent ratio ranges from 3.3 to 9.7, indicating higher systemic exposure to THRX-195518 compared to revefenacin. [] Both compounds share similar elimination profiles with a terminal half-life ranging from 22.3 to 25.3 hours and limited accumulation in plasma. []
Q4: How does renal or hepatic impairment affect the exposure to THRX-195518?
A4: Studies show that individuals with severe renal impairment exhibit up to a 2.7-fold increase in THRX-195518 exposure (AUCinf) compared to those with normal renal function. [, ] Similarly, individuals with moderate hepatic impairment experience up to a 2.8-fold increase in THRX-195518 exposure (AUCinf). [, ] Despite this increase, the clinical relevance is considered minimal due to the metabolite's low antimuscarinic potency and favorable safety profile. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

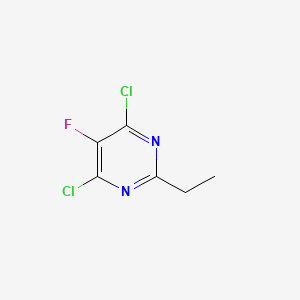


![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
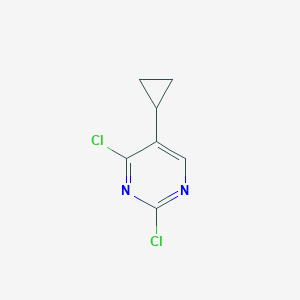


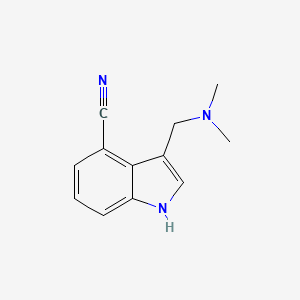
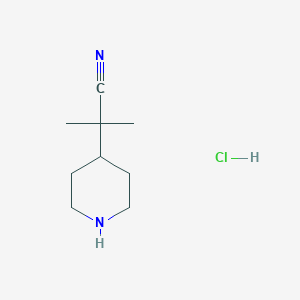
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)


